REACTION_CXSMILES
|
[F:1][C:2]([F:26])([F:25])[CH2:3][O:4][C:5]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]([F:24])([F:23])[F:22])=[CH:15][C:6]=1[C:7]([O:9]CC(F)(F)F)=O.[NH2:27][CH:28]([CH:30]1[CH2:35][CH2:34][CH2:33][CH2:32][NH:31]1)[CH3:29]>>[F:26][C:2]([F:1])([F:25])[CH2:3][O:4][C:5]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]([F:24])([F:22])[F:23])=[CH:15][C:6]=1[C:7]([NH:27][CH:28]([CH:30]1[CH2:35][CH2:34][CH2:33][CH2:32][NH:31]1)[CH3:29])=[O:9]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(C(=O)OCC(F)(F)F)C=C(C=C1)OCC(F)(F)F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C)C1NCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C(=O)NC(C)C2NCCCC2)C=C(C=C1)OCC(F)(F)F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |